3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is also associated with Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis .
Molecular Structure Analysis
The molecular formula of this compound is C17H11Cl2N3O3 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 376.19 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Thyroid Hormone Receptor Agonist
This compound is a highly selective thyroid hormone receptor (THR) β agonist . It has been identified as significantly more THR-β selective than earlier analogues . This selectivity is important as the beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β in the liver, while adverse effects, including cardiac effects, are mediated by THR-α .
Treatment of Dyslipidemia
The compound is in clinical trials for the treatment of dyslipidemia . Dyslipidemia is a condition characterized by abnormal amounts of lipids in the blood, and it is a major risk factor for cardiovascular disease. In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .
Lowering Non-HDL-C and Liver TG
The compound significantly lowers non-HDL-C and liver TG in hypercholesterolemic rat and rabbit models at doses where there is no effect on TSH levels or the central thyroid axis . This suggests that it could be a potential therapeutic agent for managing cholesterol and triglyceride levels in hypercholesterolemic conditions.
Safety Profile
The compound showed outstanding safety in a rat heart model . This is crucial as any potential therapeutic agent needs to have a good safety profile to minimize adverse effects.
Optimization of Earlier Analogues
The optimization of earlier analogues by the addition of a cyanoazauracil substituent improved both the potency and selectivity of this compound . This shows the potential for further optimization and development of this compound for various applications.
Preclinical Model Efficacy
The compound was efficacious in a preclinical model at doses that showed no impact on the central thyroid axis . This suggests that it could be a potential therapeutic agent for managing conditions related to thyroid hormone function without affecting the central thyroid axis.
Propriétés
IUPAC Name |
3-chloro-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-5-3-4-11(10-12)17(23)19-14-7-2-1-6-13(14)15-8-9-16(22)21-20-15/h1-10H,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLSOKTVLAGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.